molecular formula C4H7N5O B7770855 N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine

N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine

Cat. No.: B7770855
M. Wt: 141.13 g/mol
InChI Key: XIVWQXRPIVXZRZ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This compound is known for its versatile biological activities and is used in various scientific research applications.

Preparation Methods

The synthesis of N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine typically involves the reaction of 1,2,4-triazole with hydroxylamine and acetamidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .

Chemical Reactions Analysis

N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine undergoes various chemical reactions, including:

Scientific Research Applications

N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine is unique compared to other triazole derivatives due to its specific hydroxyl and acetamidine functional groups. Similar compounds include:

Properties

IUPAC Name

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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